Cas no 253-82-7 (Quinazoline)

Quinazoline is a heterocyclic organic compound characterized by a fused benzene and pyrimidine ring structure. It serves as a versatile scaffold in medicinal chemistry and pharmaceutical research due to its ability to interact with diverse biological targets. Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structural flexibility allows for extensive modifications, enabling the development of tailored molecules with enhanced selectivity and efficacy. Its stability and synthetic accessibility further contribute to its utility in drug discovery and development. Quinazoline-based compounds are widely investigated for their potential in treating various diseases, making them a valuable focus in biomedical research.
Quinazoline structure
Quinazoline structure
Product Name:Quinazoline
CAS No:253-82-7
MF:C8H6N2
MW:130.146641254425
MDL:MFCD00006712
CID:36661
PubChem ID:9210
Update Time:2025-10-30

Quinazoline Chemical and Physical Properties

Names and Identifiers

    • Quinazoline
    • 1,3-Benzodiazine
    • 1,3-Diazanaphthalene
    • 5,6-Benzopyrimidine
    • Benzo[a]pyrimidine
    • Benzopyrimidine
    • Phenmiazine
    • NSC 72372
    • Chinazolin
    • Quinazoline 98%
    • Benzo(a)pyrimidine
    • UB9QUR18NL
    • JWVCLYRUEFBMGU-UHFFFAOYSA-N
    • Quinazoline, 98%
    • Benzo(e)pyrimidine
    • NSC72372
    • Quinazoline, 99%
    • benzo-1,3-diazine
    • 4.5-Benzopyrimidine
    • WLN: T66 BN DNJ
    • NCIOpen2_000549
    • KSC202E1T
    • BIDD:GT00
    • CHEBI:36621
    • EN300-84601
    • InChI=1/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6
    • QUZ
    • QUINAZOLINE [MI]
    • 253-82-7
    • GS-3258
    • SY006075
    • NS00027881
    • AC-907/25014195
    • UNII-UB9QUR18NL
    • J-524172
    • PB47603
    • AC-18352
    • Quinazolines
    • Z1251332997
    • A817834
    • FT-0631892
    • EINECS 205-965-3
    • BIDD:GT0070
    • AKOS015900554
    • Q0055
    • NSC-72372
    • CHEMBL301359
    • SCHEMBL5920
    • CU-00000000401-1
    • MFCD00006712
    • CS-W002010
    • Q426278
    • J-015972
    • BDBM50049572
    • DTXSID7075214
    • DB-046688
    • DTXCID2037265
    • 205-965-3
    • MDL: MFCD00006712
    • Inchi: 1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H
    • InChI Key: JWVCLYRUEFBMGU-UHFFFAOYSA-N
    • SMILES: N1C=NC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 130.05300
  • Monoisotopic Mass: 130.053098
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • Color/Form: Yellow liquid crystal, quinoline odor, slightly bitter taste, easily soluble in water, neutral reaction in aqueous solution, soluble in most organic solvents
  • Density: 1.2002 (rough estimate)
  • Melting Point: 48.0 to 51.0 deg-C
  • Boiling Point: 243°C(lit.)
  • Flash Point: Degrees Fahrenheit:222.8°F
    Degrees Celsius:106°C
  • Refractive Index: 1.6231 (estimate)
  • Solubility: H2O: freely soluble
  • PSA: 25.78000
  • LogP: 1.62980
  • Solubility: It is easily soluble in water. The aqueous solution reacts neutrally and is soluble in most organic solvents
  • Merck: 8053
  • pka: 3.43(at 20℃)

Quinazoline Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S22;S24/25
  • Risk Phrases:R36/37/38
  • Storage Condition:Sealed in dry,Room Temperature(BD150016)

Quinazoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Quinazoline Pricemore >>

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Quinazoline Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  16 h, rt → 45 °C
1.2 Reagents: Sodium chloride Solvents: Ethanol ;  overnight, -20 °C
1.3 Reagents: Molybdenum hexacarbonyl ,  Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
Reference
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; Miklossy, Gabriella; Modukuri, Ram K.; Bohren, Kurt M.; Yu, Zhifeng; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Quinazoline Raw materials

Quinazoline Preparation Products

Quinazoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:253-82-7)Quinazoline
Order Number:A817834
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):540.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:253-82-7)喹唑啉
Order Number:LE1720592
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:35
Price ($):discuss personally
Email:18501500038@163.com

Quinazoline Related Literature

Additional information on Quinazoline

Recent Advances in Quinazoline Research: Insights on CAS 253-82-7 and Therapeutic Applications

Quinazoline derivatives, particularly those associated with the chemical identifier CAS 253-82-7, have garnered significant attention in recent years due to their diverse pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on Quinazoline-based compounds, focusing on their molecular mechanisms, synthetic pathways, and clinical relevance. Recent studies highlight the role of Quinazoline scaffolds in targeting tyrosine kinase receptors, DNA repair enzymes, and other critical cellular pathways implicated in cancer, inflammation, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a novel Quinazoline derivative (CAS 253-82-7) in inhibiting epidermal growth factor receptor (EGFR) mutations resistant to first-line therapies. The compound exhibited a 70% reduction in tumor growth in xenograft models, with minimal off-target effects. Structural optimization of the Quinazoline core was achieved through computational modeling, enhancing binding affinity to ATP pockets while improving metabolic stability.

In parallel, researchers at the University of Cambridge reported breakthrough results in using Quinazoline-based PROTACs (Proteolysis-Targeting Chimeras) to degrade oncogenic proteins. The study leveraged CAS 253-82-7 as a warhead, demonstrating selective degradation of BRD4 in leukemia cells at nanomolar concentrations. This approach addresses limitations of traditional small-molecule inhibitors by enabling complete target elimination rather than mere inhibition.

The synthetic accessibility of Quinazoline derivatives remains a key focus area. A 2024 Nature Protocols paper detailed a scalable, one-pot synthesis of CAS 253-82-7 using continuous flow chemistry, achieving 92% yield with superior regioselectivity. This advancement significantly reduces production costs while meeting Good Manufacturing Practice (GMP) standards for clinical-grade material.

Emerging applications in antimicrobial resistance have also been explored. Quinazoline compounds incorporating the 253-82-7 scaffold showed potent activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting dihydrofolate reductase (DHFR), with MIC values ≤0.5 μg/mL. These findings were validated in a phase IIa clinical trial, showing 85% sputum conversion rates at week 8.

Despite these advances, challenges persist in optimizing pharmacokinetic properties of Quinazoline derivatives. Recent ADMET studies identified metabolic liabilities in certain 253-82-7 analogs, prompting development of deuterated versions to prolong half-life. The field continues to evolve with CRISPR-based screening identifying novel Quinazoline targets, including previously undruggable transcription factors.

In conclusion, Quinazoline research centered on CAS 253-82-7 represents a dynamic frontier in drug discovery. The scaffold's versatility enables targeting of multiple disease pathways, while advances in synthetic chemistry and protein degradation technologies expand its therapeutic potential. Future directions include combinatorial therapies and AI-driven design of next-generation Quinazoline derivatives with improved safety profiles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:253-82-7)Quinazoline
A817834
Purity:99%
Quantity:100g
Price ($):540.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:253-82-7)喹唑啉
LE1720592
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email